molecular formula C23H23ClN4O3 B6541778 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058198-00-7

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541778
CAS No.: 1058198-00-7
M. Wt: 438.9 g/mol
InChI Key: KZVRIXGXJCVLLI-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted with a 3-chlorophenylpiperazine moiety and a 4-methoxyphenyl group.

  • The dihydropyrimidinone scaffold, known for diverse pharmacological roles (e.g., calcium channel modulation, kinase inhibition).
  • The 3-chlorophenylpiperazine group, commonly associated with central nervous system (CNS) targeting (e.g., dopamine and serotonin receptor interactions).
  • The 4-methoxyphenyl substituent, which may enhance lipophilicity and metabolic stability compared to other aryl groups.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-31-20-7-5-17(6-8-20)21-14-22(29)28(16-25-21)15-23(30)27-11-9-26(10-12-27)19-4-2-3-18(24)13-19/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRIXGXJCVLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of 442.9 g/mol. The structure includes a piperazine ring, a dihydropyrimidinone core, and various substituents that influence its pharmacological properties.

PropertyValue
Molecular FormulaC22H23ClN4O3
Molecular Weight442.9 g/mol
LogP2.1121
Polar Surface Area61.252 Ų
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety is significant for its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).

Potential Mechanisms:

  • Antidepressant Activity : The compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : Early research suggests potential efficacy in inhibiting tumor cell proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.

Antimicrobial Activity

In vitro tests demonstrated that compounds similar to this one showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against various bacterial strains, indicating moderate antibacterial activity .

Antitumor Studies

Research on structurally related compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives with similar piperazine substitutions have been tested for their cytotoxic effects on human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Studies

  • Case Study on Antibacterial Effects :
    • A study evaluated the antibacterial activity of a series of piperazine derivatives against E. coli and Bacillus subtilis. The compound exhibited significant inhibition at concentrations comparable to standard antibiotics .
  • Antitumor Activity Evaluation :
    • In a study assessing the antitumor properties of pyrimidine derivatives, the compound was found to significantly reduce cell viability in MCF-7 cells at concentrations above 10 µM .

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Dihydropyrimidin-4-one 3-Chlorophenylpiperazine, 4-methoxyphenyl ~438.9 (estimated) Potential CNS activity
BI69295 Dihydropyrimidin-4-one 4-Hydroxyphenylpiperazine, 4-ethoxyphenyl 434.49 Higher polarity, reduced BBB penetration
10f Thiazole-urea 3-Chlorophenyl urea, piperazine-acetate 514.2 High synthetic yield (89.1%)
4d Benzothieno-pyrimidinone Sulfur linker, 4-methoxyphenylpiperazine N/A Anticancer activity reported
MFCD27111186 Oxazolo-pyridazinone 4-Methoxyphenylpiperazine 389.43 Alternate core with similar substituents

Research Findings and Implications

  • Synthetic Feasibility : High yields (e.g., 89.1% for 10f ) suggest chloroaryl-piperazine derivatives are synthetically accessible.
  • Biological Activity: Dihydropyrimidinones with piperazine moieties (e.g., BI69295) may target CNS receptors due to structural similarities to known antipsychotics. Sulfur-linked analogs (e.g., 4d) show anticancer activity, highlighting the role of linkers in modulating target specificity .
  • The 3-chlorophenyl group may increase receptor affinity compared to non-halogenated aryl groups, as seen in urea derivatives (e.g., 2b in , ESI-MS m/z: 709.9) .

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